molecular formula C16H14ClN3S2 B2501335 5-(((4-Chlorobenzyl)sulfanyl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 344269-21-2

5-(((4-Chlorobenzyl)sulfanyl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2501335
CAS No.: 344269-21-2
M. Wt: 347.88
InChI Key: VOZMJLMYELCLMF-UHFFFAOYSA-N
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Description

5-(((4-Chlorobenzyl)sulfanyl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chlorobenzyl group, a phenyl group, and a thiol group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((4-Chlorobenzyl)sulfanyl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 4-chlorobenzyl chloride and phenylhydrazine.

    Formation of Triazole Ring: The triazole ring is formed through a cyclization reaction involving phenylhydrazine and carbon disulfide, followed by the addition of hydrazine hydrate.

    Thiol Group Introduction: The thiol group is introduced by reacting the intermediate with thiourea under acidic conditions.

    Final Compound Formation: The final step involves the reaction of the intermediate with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(((4-Chlorobenzyl)sulfanyl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can undergo reduction reactions, particularly at the triazole ring or the chlorobenzyl group.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Reduced triazole derivatives or dechlorinated products.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(((4-Chlorobenzyl)sulfanyl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Material Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies exploring enzyme inhibition and protein binding due to its reactive thiol group.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Similar in structure but with a thiadiazole ring instead of a triazole ring.

    4-Phenyl-1,2,4-triazole-3-thiol: Lacks the chlorobenzyl group but shares the triazole-thiol core structure.

    4-(4-Chlorobenzyl)-1,2,4-triazole-3-thiol: Similar but without the phenyl group.

Uniqueness

5-(((4-Chlorobenzyl)sulfanyl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is unique due to the combination of its chlorobenzyl, phenyl, and thiol groups attached to the triazole ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanylmethyl]-4-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3S2/c17-13-8-6-12(7-9-13)10-22-11-15-18-19-16(21)20(15)14-4-2-1-3-5-14/h1-9H,10-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZMJLMYELCLMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)CSCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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